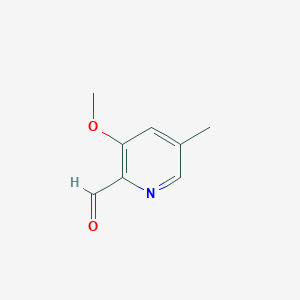

3-Methoxy-5-methylpicolinaldehyde

Beschreibung

3-Methoxy-5-methylpicolinaldehyde is a pyridine-derived aldehyde featuring a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes . Its aldehyde functionality enables participation in condensation reactions (e.g., Schiff base formation), while the electron-donating methoxy and methyl groups modulate reactivity and solubility.

Eigenschaften

IUPAC Name |

3-methoxy-5-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-8(11-2)7(5-10)9-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTARSRPYIBXFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylpicolinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxypyridine.

Formylation: The formylation of 3-methoxypyridine is achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position.

Methylation: The methylation at the 5-position can be carried out using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for 3-Methoxy-5-methylpicolinaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-methylpicolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: 3-Methoxy-5-methylpyridine-2-carboxylic acid.

Reduction: 3-Methoxy-5-methylpyridine-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-methylpicolinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-methylpicolinaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to participate in various nucleophilic addition and substitution reactions. The methoxy and methyl groups also influence its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Influence: The methoxy group in 3-Methoxy-5-methylpicolinaldehyde donates electron density via resonance, reducing the electrophilicity of the aldehyde compared to non-substituted picolinaldehydes. This contrasts with 5-(Trifluoromethyl)picolinaldehyde, where the electron-withdrawing -CF₃ group increases aldehyde reactivity and stabilizes intermediates in nucleophilic additions . Methyl groups (e.g., in 5-Methylpicolinaldehyde) exert weaker electron-donating effects via induction, marginally affecting solubility and steric bulk .

Reactivity :

- Aldehydes like 3-Methoxy-5-methylpicolinaldehyde are prone to oxidation and condensation, whereas Methyl 3-fluoro-5-hydroxypicolinate (an ester) exhibits stability under basic conditions and participates in hydrolysis or transesterification .

Biologische Aktivität

3-Methoxy-5-methylpicolinaldehyde is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H9NO2

- Molecular Weight : 151.16 g/mol

- Structure : It features a methoxy group at the 5-position and a methyl group at the 3-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of 3-Methoxy-5-methylpicolinaldehyde is believed to occur through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways.

- Receptor Binding : It potentially interacts with cellular receptors, affecting signal transduction pathways.

- Gene Regulation : There is evidence suggesting that it may modulate gene expression, leading to altered cellular functions.

Biological Activity

Research indicates that 3-Methoxy-5-methylpicolinaldehyde exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Properties : Studies suggest it may reduce inflammation markers in vitro and in vivo.

- Antimicrobial Effects : Preliminary data indicate activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Experimental Data

-

Antioxidant Activity Study

- A study demonstrated that 3-Methoxy-5-methylpicolinaldehyde significantly reduced oxidative stress markers in cultured cells. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using DPPH and ABTS assays.

-

Anti-inflammatory Effects

- In a murine model of inflammation, administration of the compound decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. Histological analysis revealed reduced tissue damage in treated animals.

-

Antimicrobial Testing

- In vitro assays showed that 3-Methoxy-5-methylpicolinaldehyde exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 3-Methoxy-5-methylpicolinaldehyde | Methoxy at 5-position, methyl at 3-position | Antioxidant, anti-inflammatory, antimicrobial |

| 5-Methoxy-2-methylpicolinaldehyde | Methoxy at 5-position, methyl at 2-position | Limited studies; less potent than above |

| 4-Methoxy-3-methylpicolinaldehyde | Methoxy at 4-position, methyl at 3-position | Similar activity profile; more stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.